molecular formula C21H21FN2OS B2761576 2-(4-fluorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide CAS No. 893996-58-2

2-(4-fluorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide

Cat. No.: B2761576
CAS No.: 893996-58-2
M. Wt: 368.47
InChI Key: AZBZGIIVWLLUHB-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a thiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of a base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-fluorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological pathways.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The fluorophenyl group and thiazole ring are likely key to its binding affinity and specificity, influencing various signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide
  • 2-(4-bromophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide
  • 2-(4-methylphenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide

Uniqueness

Compared to these similar compounds, 2-(4-fluorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms often enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems.

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)acetamide is a member of the thiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms.

Biological Activity Overview

Research indicates that compounds containing thiazole moieties exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound under review has been evaluated for its effectiveness against various pathogens and cancer cell lines.

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial activity for derivatives similar to this compound. For instance, compounds with thiazole structures have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Antifungal Activity

The compound's antifungal properties have also been investigated. In a study focusing on thiazole derivatives, certain compounds demonstrated notable activity against Candida albicans and Candida parapsilosis, with MIC values comparable to established antifungal agents like ketoconazole . The presence of electronegative atoms, such as fluorine, is believed to enhance these activities by increasing lipophilicity and improving membrane permeability .

Anticancer Potential

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit cell proliferation effectively.

Case Studies

  • Study on MCF7 Cell Lines : A derivative similar to the compound was tested against MCF7 breast cancer cells, showing an IC50 value of approximately 3.79 µM, indicating significant cytotoxicity .
  • Study on A549 Cell Lines : Another derivative exhibited an IC50 value of 26 µM against A549 lung cancer cells, demonstrating its potential as an anticancer agent .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymes : The thiazole ring may interact with key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Biofilm Disruption : In bacterial infections, the ability to inhibit biofilm formation is crucial; thiazole derivatives have shown effectiveness in this regard .

Data Tables

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus0.22 μg/mL
AntifungalCandida albicans1.23 μg/mL
AnticancerMCF73.79 µM
AnticancerA54926 µM

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2OS/c1-14-4-3-5-17(12-14)21-24-15(2)19(26-21)10-11-23-20(25)13-16-6-8-18(22)9-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBZGIIVWLLUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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